![molecular formula C19H33N3O2 B13790425 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione CAS No. 74051-72-2](/img/structure/B13790425.png)
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes two cyclohexyl groups and a dimethylaminoethyl side chain attached to an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of Cyclohexyl Groups: The cyclohexyl groups can be introduced through alkylation reactions using cyclohexyl halides in the presence of a strong base.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the imidazolidine-2,4-dione core with a dimethylaminoethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Diphenyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione
- 5,5-Dimethyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione
- 5,5-Dicyclohexyl-3-[2-(methylamino)ethyl]imidazolidine-2,4-dione
Uniqueness
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications.
Propiedades
Número CAS |
74051-72-2 |
|---|---|
Fórmula molecular |
C19H33N3O2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
5,5-dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H33N3O2/c1-21(2)13-14-22-17(23)19(20-18(22)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-16H,3-14H2,1-2H3,(H,20,24) |
Clave InChI |
LUVHQAKVVHDRBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

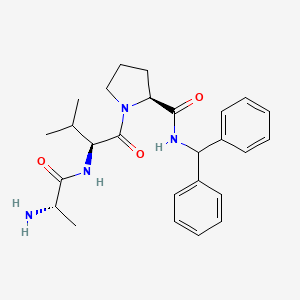
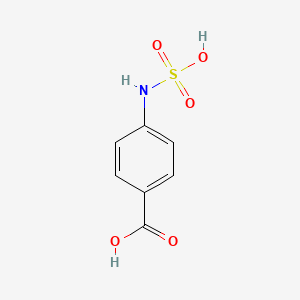
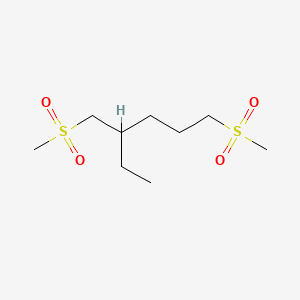
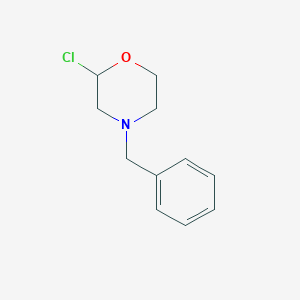
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

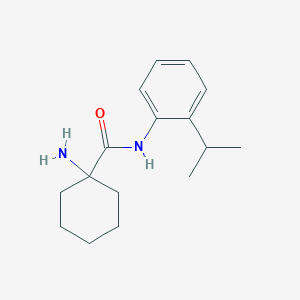

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
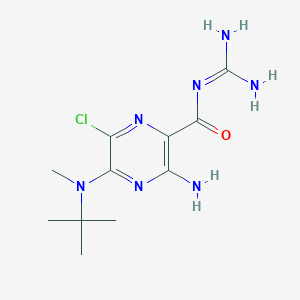
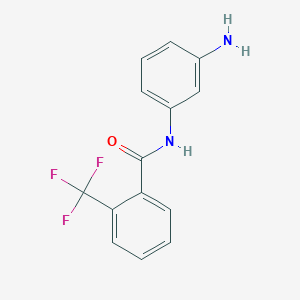
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
